Ombuoside

Description

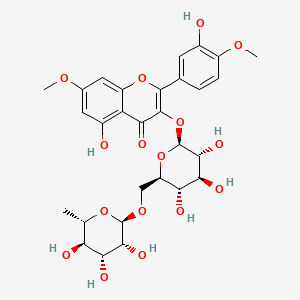

structure given in first source; isolated from Gynostemma pentaphyllum

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H34O16 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

InChI Key |

VVSFMIXQNYRGMG-BDAFLREQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

Synonyms |

ombuoside |

Origin of Product |

United States |

Foundational & Exploratory

Ombuoside: A Technical Guide to Natural Sources, Extraction, and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic applications, including antimicrobial and antioxidant activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known biological activities and associated signaling pathways. The information is presented to support research and development efforts in harnessing the potential of this natural compound.

Natural Sources of this compound

This compound is predominantly found in two key plant species:

-

Gynostemma pentaphyllum : Also known as Jiaogulan, this perennial vine is a member of the cucumber family (Cucurbitaceae) and is native to Southern China, Japan, and other parts of Asia. It is often referred to as "Southern Ginseng" due to its rich composition of bioactive compounds, including flavonoids and saponins.[1][2]

-

Stevia triflora : This species of flowering plant in the Asteraceae family is native to a region spanning from Mexico to Venezuela and Ecuador.[3] The aerial parts of Stevia triflora have been identified as a source of this compound.[3]

Extraction Methodologies

The extraction of this compound from its natural plant sources is a critical first step in its isolation and study. Various methods have been employed, ranging from conventional techniques to more advanced, efficient processes.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction is a highly efficient method for extracting this compound, offering reduced extraction times and solvent consumption compared to conventional methods.[1]

Experimental Protocol: MAE of this compound from Gynostemma pentaphyllum

-

Sample Preparation : The plant material (Gynostemma pentaphyllum) is dried to a constant weight at 60°C, powdered, and sieved.[1]

-

Solvent : Anhydrous ethanol is commonly used as the extraction solvent.[1]

-

Extraction Parameters : The powdered sample is placed in an extraction vessel with the solvent. The optimal conditions are determined by varying microwave power, irradiation time, and the solid-to-liquid ratio.

-

Post-Extraction : Following irradiation, the extract is collected for further purification.

| Parameter | Optimized Value | Reference |

| Microwave Power | 800 W | [2] |

| Irradiation Time | 10 min | [2] |

| Solid-to-Liquid Ratio | 1:15 g/mL | [2] |

| Number of Extractions | 2 | [2] |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds. This method is known for its efficiency at lower temperatures, which helps in preserving thermolabile compounds.

General Experimental Protocol: UAE of Flavonoids

-

Sample and Solvent : Powdered plant material is mixed with a suitable solvent (e.g., ethanol-water mixtures).

-

Sonication : The mixture is subjected to ultrasonic waves at a specific frequency and power for a defined period.

-

Separation : The extract is then separated from the solid plant material through filtration or centrifugation.

| Parameter | Typical Range for Flavonoid Extraction |

| Ethanol Concentration | 50-90% (v/v) |

| Solid-to-Liquid Ratio | 1:20 to 1:60 g/mL |

| Extraction Time | 10-50 min |

| Ultrasonic Power/Amplitude | 30-70% |

Conventional Solvent Extraction (Reflux)

Conventional solvent extraction, such as the reflux method, has been used for this compound extraction but is generally less efficient, requiring longer extraction times and larger volumes of solvents.[1]

General Experimental Protocol: Reflux Extraction

-

Setup : The powdered plant material and a suitable solvent are placed in a round-bottom flask connected to a condenser.

-

Heating : The mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours.

-

Cooling and Filtration : After the extraction period, the mixture is cooled, and the extract is filtered to remove the solid plant material.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity. For the extraction of polar compounds like flavonoids, a co-solvent such as ethanol is often required.

General Experimental Protocol: SFE of Flavonoids

-

Sample Preparation : Dried and ground plant material is packed into an extraction vessel.

-

Supercritical CO2 : Supercritical CO2, often mixed with a co-solvent like ethanol, is passed through the extraction vessel at a specific temperature and pressure.

-

Separation : The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

| Parameter | Typical Range for Flavonoid Extraction from Stevia |

| Pressure | 150-350 bar |

| Temperature | 40-80 °C |

| Co-solvent (Ethanol-water mixture) | 0-20% |

Purification Techniques

Following extraction, the crude extract containing this compound requires purification to isolate the compound at a high purity level.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. It has been successfully applied for the purification of this compound.[1][2]

Experimental Protocol: HSCCC Purification of this compound

-

Two-Phase Solvent System : A suitable two-phase solvent system is selected. For this compound from Gynostemma pentaphyllum, a system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) has been optimized.[2]

-

Equilibration : The solvent system is thoroughly mixed and allowed to separate into two phases (upper and lower). The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

-

HSCCC Operation : The HSCCC column is first filled with the stationary phase. The sample, dissolved in a mixture of the two phases, is then injected. The mobile phase is pumped through the column at a specific flow rate, while the column rotates at a high speed.

-

Fraction Collection : The effluent is monitored by a UV detector, and fractions corresponding to the this compound peak are collected.

| Parameter | Optimized Value for this compound Purification | Reference |

| Solvent System | n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) | [2] |

| Revolution Speed | 850 rpm | [2] |

| Column Temperature | 20°C | [2] |

| Mobile Phase Flow Rate | 1.5 mL/min | [2] |

| Outcome | ||

| Purity | 96.7% | [2] |

| Recovery | 3.9 mg from 210 mg crude extract (containing 2.16% this compound) | [2] |

Column Chromatography

Column chromatography is a traditional and widely used method for the purification of organic compounds based on their differential adsorption to a solid stationary phase.

General Experimental Protocol: Column Chromatography for Flavonoid Purification

-

Column Packing : A glass column is packed with a slurry of a stationary phase (commonly silica gel) in a non-polar solvent.

-

Sample Loading : The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.

-

Elution : A mobile phase (eluent) is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

-

Fraction Collection : Fractions are collected as the eluent exits the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique that is often used as a final polishing step to obtain highly pure compounds.

General Experimental Protocol: Prep-HPLC for Flavonoid Purification

-

Column : A preparative scale reversed-phase column (e.g., C18) is used.

-

Mobile Phase : A mixture of solvents, such as methanol or acetonitrile and water (often with a small amount of acid like acetic or formic acid), is used as the mobile phase. The separation can be performed in isocratic or gradient mode.

-

Injection and Detection : A larger volume of the concentrated sample solution is injected onto the column. The eluting compounds are detected by a UV detector.

-

Fraction Collection : The fractions corresponding to the peak of the target compound are collected.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, primarily as an antimicrobial and antioxidant agent.

Antimicrobial Activity

This compound has shown moderate activity against several strains of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. The general mechanism of action for many flavonoids involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Antioxidant and Cytoprotective Activities

This compound exhibits strong free radical scavenging activity. Its cytoprotective effects are mediated through the modulation of key signaling pathways involved in cellular stress responses.

-

Inhibition of MAPK Pathway : this compound has been shown to protect neuronal cells from L-DOPA-induced neurotoxicity by inhibiting the sustained phosphorylation of Extracellular Signal-regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2).[4] The MAPK signaling cascade is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.

-

Inhibition of Mitochondrial Apoptotic Pathway : In auditory cells, this compound protects against cisplatin-induced ototoxicity by reducing the production of Reactive Oxygen Species (ROS) and inhibiting the mitochondrial apoptotic pathway.[4][5] This involves preventing the upregulation of pro-apoptotic proteins like Bax and Bak, and the release of cytochrome c.[4]

-

Potential Modulation of Other Pathways : As a flavonoid, this compound is likely to interact with other crucial signaling pathways:

-

Nrf2 Pathway : Flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

-

NF-κB Pathway : The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammation. Many flavonoids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

-

PI3K/Akt Pathway : The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Some flavonoids have been found to modulate this pathway, which has implications for cancer therapy.

-

Visualized Workflows and Pathways

Caption: General workflow for the extraction and purification of this compound.

Caption: Known signaling pathways modulated by this compound.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. New application of this compound in protecting auditory cells from cisplatin-induced ototoxicity via the apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. steviashantanu.com [steviashantanu.com]

An In-Depth Technical Guide to the Ombuoside Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a naturally occurring flavonoid glycoside, has garnered interest in the scientific community for its potential pharmacological activities, including antimicrobial and antioxidant properties.[1][2] Structurally, this compound is identified as 7,4'-di-O-methylquercetin-3-O-beta-rutinoside.[3] Its biosynthesis is an extension of the general flavonoid pathway, involving specific methylation and glycosylation steps to yield the final complex molecule. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic reactions, presenting relevant quantitative data, and outlining key experimental protocols.

The this compound Biosynthetic Pathway: From Phenylalanine to a Bioactive Flavonoid

The journey to this compound begins with the general phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds.

The General Flavonoid Pathway: A Shared Foundation

The biosynthesis of the flavonoid backbone is a well-characterized pathway involving a series of enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to cinnamic acid, the initial step in the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is a key entry point into the flavonoid biosynthesis pathway.

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized to the flavanone naringenin.

-

Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated to yield dihydroquercetin.

-

Flavonol Synthase (FLS): Finally, dihydroquercetin is oxidized to form the flavonol quercetin, the direct precursor to the ombuin aglycone.

The regulation of this pathway is complex, involving transcription factors such as MYB, bHLH, and WD40-like proteins that control the expression of the biosynthetic genes.[4]

The Specific Pathway to this compound

The biosynthesis of this compound from quercetin involves two key modification steps: methylation and glycosylation.

-

Methylation of Quercetin to Ombuin: Quercetin undergoes two specific O-methylation reactions to form ombuin (7,4'-di-O-methylquercetin). This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[1] The methylation occurs at the hydroxyl groups at the 7 and 4' positions of the quercetin backbone. The exact order of these methylation events is not definitively established and may vary between plant species. It is possible that two distinct OMTs are involved, one specific for the 7-OH group and another for the 4'-OH group, or a single OMT with broader specificity could catalyze both reactions.

-

Glycosylation of Ombuin to this compound: The final step is the attachment of a rutinose sugar moiety to the 3-hydroxyl group of ombuin. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), specifically a flavonol 3-O-rutinosyltransferase. This enzyme utilizes UDP-rutinose as the sugar donor to form the final product, this compound.

The overall biosynthetic pathway from quercetin to this compound is depicted in the following diagram:

Enzymology of the this compound Biosynthetic Pathway

The key enzymes responsible for the conversion of quercetin to this compound are O-methyltransferases and UDP-glycosyltransferases.

O-Methyltransferases (OMTs)

Flavonoid OMTs are a diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. These enzymes play a crucial role in the diversification of flavonoids, altering their solubility, stability, and biological activity.[1]

-

Flavonoid 7-O-methyltransferase: This class of enzymes specifically methylates the hydroxyl group at the 7-position of the A-ring of flavonoids. Several flavonoid 7-O-methyltransferases have been characterized from various plant species and microorganisms.[5][6]

-

Flavonoid 4'-O-methyltransferase: These enzymes target the hydroxyl group at the 4'-position of the B-ring. They are responsible for the formation of 4'-methoxyflavonoids.[7]

The biosynthesis of ombuin from quercetin requires both 7-O-methylation and 4'-O-methylation.

UDP-Glycosyltransferases (UGTs)

Glycosylation is a common modification of flavonoids, and it is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated nucleotide sugar, such as UDP-glucose or UDP-rhamnose, to an acceptor molecule.

-

Flavonol 3-O-rutinosyltransferase: The final step in this compound biosynthesis is the attachment of rutinose to the 3-hydroxyl group of ombuin. This reaction is catalyzed by a specific UGT, a flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159), which first attaches glucose to the 3-OH position, followed by the attachment of rhamnose to the glucose.[8]

Quantitative Data

Table 1: Representative Kinetic Parameters of Flavonoid O-Methyltransferases

| Enzyme Name | Substrate | Km (µM) | Vmax (units) | Optimal pH | Optimal Temp. (°C) | Source Organism | Reference |

| PfOMT3 (7-O-methyltransferase) | Chrysin | 1.31 | N/A | 8.0 | 37 | Perilla frutescens | [5] |

| PfOMT3 (7-O-methyltransferase) | Naringenin | 2.82 | N/A | 8.0 | 37 | Perilla frutescens | [5] |

| PfOMT3 (7-O-methyltransferase) | Apigenin | 2.15 | N/A | 8.0 | 37 | Perilla frutescens | [5] |

| CrOMT2 (3'/5'/7-O-methyltransferase) | Luteolin | 7.6 | N/A | 8.0-9.0 | 37 | Citrus reticulata | [9] |

| CrOMT2 (3'/5'/7-O-methyltransferase) | Quercetin | 15.2 | N/A | 8.0-9.0 | 37 | Citrus reticulata | [9] |

N/A: Not available in the cited source.

Table 2: Representative Kinetic Parameters of Flavonoid Glycosyltransferases

| Enzyme Name | Substrate | Km (µM) | Vmax (units) | Optimal pH | Optimal Temp. (°C) | Source Organism | Reference |

| CsUGT76F1 | Naringenin | 15.8 | N/A | 7.5 | 30 | Citrus sinensis | [7] |

| CsUGT76F1 | Kaempferol | 10.2 | N/A | 7.5 | 30 | Citrus sinensis | [7] |

| RpUGT1 | Isorhamnetin | N/A | N/A | 7.5 | 30 | Rheum palmatum | [10] |

N/A: Not available in the cited source.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway. These protocols are general and may require optimization for specific enzymes and plant materials.

O-Methyltransferase (OMT) Activity Assay

This protocol describes a general method for determining the activity of a flavonoid OMT.

Workflow Diagram:

Materials:

-

Purified recombinant OMT enzyme

-

Flavonoid substrate (e.g., quercetin) dissolved in DMSO

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Methanol (for stopping the reaction)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 100 µL. A typical reaction mixture contains:

-

50 mM Tris-HCl buffer (pH 8.0)

-

100 µM flavonoid substrate

-

200 µM SAM

-

1-5 µg of purified OMT enzyme

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of methanol.

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate and the methylated product. The identity of the product can be confirmed by comparison with an authentic standard or by mass spectrometry.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol outlines a general procedure for measuring the activity of a flavonoid UGT.

Workflow Diagram:

Materials:

-

Purified recombinant UGT enzyme

-

Flavonoid aglycone (e.g., ombuin) dissolved in DMSO

-

UDP-sugar donor (e.g., UDP-rutinose)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Methanol or acetonitrile (for stopping the reaction)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 50 µL. A typical reaction mixture contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

200 µM flavonoid aglycone

-

2.5 mM UDP-sugar donor

-

5-20 µg of purified UGT enzyme

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of methanol or acetonitrile.

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the aglycone substrate and the glycosylated product. Product identity can be confirmed by mass spectrometry and NMR.

Extraction and Purification of this compound from Plant Material

This protocol provides a general method for the extraction and purification of this compound from plant sources like Gynostemma pentaphyllum or Stevia triflora.[11]

Workflow Diagram:

Materials:

-

Dried and powdered plant material

-

Extraction solvent (e.g., methanol, ethanol)

-

Solvents for partitioning (e.g., n-hexane, ethyl acetate, water)

-

Chromatography materials (e.g., silica gel for column chromatography, or a high-speed counter-current chromatography (HSCCC) or preparative HPLC system)

-

Analytical instruments (HPLC, MS, NMR)

Procedure:

-

Extraction: Extract the powdered plant material with a suitable solvent, such as methanol or ethanol, using methods like maceration, sonication, or reflux.

-

Filtration and Concentration: Filter the extract to remove solid plant debris and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The crude extract can be further fractionated by liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction enriched with this compound is then subjected to one or more chromatographic steps for purification.

-

Column Chromatography: Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol) can be used for initial purification.

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for separating natural products. A two-phase solvent system, such as n-hexane:ethyl acetate:ethanol:water, can be employed.[11]

-

Preparative HPLC: Final purification to high purity can be achieved using preparative reverse-phase HPLC.

-

-

Purity Analysis and Structural Elucidation: The purity of the isolated this compound should be assessed by analytical HPLC. Its chemical structure is confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound, as part of the broader flavonoid pathway, is tightly regulated at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 repeat protein families.[4] These transcription factors can act as activators or repressors of gene expression in response to developmental cues and environmental stimuli. While the general regulatory mechanisms of the flavonoid pathway are well-studied, the specific regulation of the terminal steps of this compound biosynthesis, namely the methylation and glycosylation of quercetin, is an area that requires further investigation.

Conclusion

The biosynthetic pathway of this compound is a specialized branch of the well-conserved flavonoid pathway. It involves the conversion of quercetin to ombuin through sequential methylation at the 7 and 4' positions, followed by the attachment of a rutinose moiety at the 3-position. The key enzymes catalyzing these final steps are O-methyltransferases and UDP-glycosyltransferases. While specific data for these enzymes in the context of this compound biosynthesis is limited, information from homologous enzymes provides a solid foundation for further research. The detailed protocols provided in this guide offer a starting point for the characterization of these enzymes and the isolation of this compound for further pharmacological studies. A deeper understanding of this pathway could enable the metabolic engineering of plants or microorganisms for enhanced production of this potentially valuable bioactive compound.

References

- 1. maxapress.com [maxapress.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the consecutive glycosylation and methylation of flavonols in peach in response to UV‐B irradiation [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 7. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Ombuoside: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a flavonoid glycoside, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and cytoprotective effects. This document details experimental protocols and summarizes available quantitative data to facilitate further research and drug development endeavors.

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial activity against a range of pathogens. The agar diffusion method is a common preliminary screening technique to assess this activity.

Experimental Protocol: Agar Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

1. Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose Agar for fungi, sterilize by autoclaving, and pour into sterile Petri dishes.

2. Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms, which include Gram-positive bacteria (Corynebacterium diphtheriae, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).

3. Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates using a sterile cotton swab.

4. Application of this compound: Aseptically place sterile paper discs impregnated with a known concentration of this compound onto the inoculated agar surface. A solvent control disc (e.g., DMSO) should also be included.

5. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and 28-30°C for 48-72 hours for yeast).

6. Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

| Microorganism | Activity |

| Corynebacterium diphtheriae | Moderate |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant potential of this compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging activity of a compound.

1. Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

2. Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

3. Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution. A control containing only the solvent and DPPH solution should be included.

4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

5. Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

6. Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration.

Experimental Protocol: ABTS Radical Scavenging Assay

This assay is another common method to evaluate antioxidant capacity.

1. Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

2. Sample Preparation: Prepare various concentrations of this compound.

3. Reaction Mixture: Add the this compound solutions to the ABTS•+ solution in a 96-well plate.

4. Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

5. Absorbance Measurement: Measure the absorbance at a wavelength of approximately 734 nm.

6. Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

While specific IC50 values for this compound in these assays are not widely reported in the currently available literature, these protocols provide a standardized approach for their determination.

Anti-inflammatory Activity

This compound's aglycone, ombuin, has been shown to possess anti-neuroinflammatory properties, suggesting a similar potential for this compound. Key in vitro assays for anti-inflammatory activity focus on the inhibition of inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

1. Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

2. Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

3. Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

4. Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

5. Incubation: Incubate the cells for 24 hours.

6. Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

7. Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Cytoprotective and Neuroprotective Effects

Recent studies have highlighted the protective effects of this compound against cellular damage. Specifically, it has been shown to protect auditory cells from cisplatin-induced ototoxicity by reducing apoptosis.

Quantitative Data: Cytoprotective Effect of this compound on HEI-OC1 Cells

A study on House Ear Institute-Organ of Corti 1 (HEI-OC1) auditory cells demonstrated that pre-treatment with this compound significantly increased cell viability following exposure to the ototoxic drug cisplatin.

| This compound Concentration (µmol/L) | Cell Viability (%) after Cisplatin Treatment |

| 0 (Cisplatin alone) | 52.85 ± 0.55 |

| 5 | 57.19 ± 0.90 |

| 10 | 58.52 ± 0.85 |

| 20 | 59.73 ± 1.01 |

| 30 | 65.25 ± 2.09 |

| 40 | 62.28 ± 0.92 |

These results indicate a dose-dependent protective effect, with 30 µmol/L this compound showing the most significant protection.[1]

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis and differentiate it from necrosis.

1. Cell Treatment: Treat cells with the desired compounds (e.g., a toxic agent like cisplatin with and without this compound pre-treatment).

2. Cell Harvesting: Collect both adherent and floating cells.

3. Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

4. Incubation: Incubate the cells in the dark at room temperature.

5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

- Live cells: Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

- Necrotic cells: Annexin V-negative and PI-positive.

6. Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.

Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. While research on this compound is ongoing, studies on its aglycone, ombuin, suggest the involvement of the PI3K/Akt and NF-κB pathways in its anti-inflammatory effects.

Logical Workflow for Investigating Signaling Pathway Modulation

Caption: Workflow for elucidating this compound's effect on signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its inhibition is often associated with anti-inflammatory and pro-apoptotic effects.

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound exhibits a range of biological activities that warrant further investigation for its potential therapeutic applications. This guide provides a framework for the systematic screening of these activities, from initial qualitative assessments to quantitative determinations and mechanistic studies. The provided protocols offer standardized methods for evaluating the antimicrobial, antioxidant, anti-inflammatory, and cytoprotective properties of this compound. Further research focusing on elucidating the precise molecular mechanisms and in vivo efficacy is essential for the development of this compound as a novel therapeutic agent.

References

Technical Whitepaper: Discovery, Isolation, and Biological Activity of Ombuoside from Gynostemma pentaphyllum

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine of the Cucurbitaceae family, has a long history of use in traditional Chinese medicine and is often referred to as "Southern Ginseng".[1] Its wide range of purported health benefits has spurred significant phytochemical investigation. While the dammarane-type saponins (gypenosides) are its most famous constituents, the plant is also a rich source of flavonoids, which contribute to its therapeutic profile.[2][3] Among these is ombuoside, a flavonoid glycoside that has demonstrated notable biological activities.

This technical guide provides an in-depth overview of the discovery and isolation of this compound from G. pentaphyllum. It details a modern, efficient extraction and purification workflow, presents quantitative data in a structured format, and explores the molecular mechanisms underlying its neuroprotective effects.

Discovery and Initial Identification

This compound was first reported to be a constituent of the aerial parts of Gynostemma pentaphyllum in 1989.[4] In this initial study, this compound was isolated along with rutin and malonic acid. The identification was carried out using physico-chemical and spectroscopic methods, marking the first time this flavonoid was identified in this plant species.[4] Later studies utilizing advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) have further confirmed its presence.[5]

Isolation and Purification Protocol

A rapid and efficient method for isolating and purifying this compound involves a two-step process: Microwave-Assisted Extraction (MAE) followed by High-Speed Counter-Current Chromatography (HSCCC).[6][7] This approach significantly reduces extraction time and solvent consumption compared to traditional methods like reflux extraction.[6]

Experimental Protocol: Microwave-Assisted Extraction (MAE)

The goal of this stage is to efficiently extract a crude mixture of compounds, including this compound, from the raw plant material.

-

Sample Preparation : The dried aerial parts of Gynostemma pentaphyllum are powdered.

-

Solvent Selection : Anhydrous ethanol is chosen as the optimal extraction solvent.[6]

-

Extraction : The plant powder is mixed with anhydrous ethanol at a specific solid-to-liquid ratio.

-

Microwave Irradiation : The mixture is subjected to microwave irradiation at a set power level for a defined duration.

-

Extraction Cycles : The extraction process is repeated to maximize yield.

-

Concentration : The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

The optimal conditions for MAE were determined using an orthogonal array design to maximize the extraction yield of this compound.[6]

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique used to separate and purify compounds from the crude extract without a solid matrix.

-

Two-Phase Solvent System : A solvent system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated for use.[6][7]

-

HSCCC System Preparation : The multiplayer coil column of the HSCCC instrument is first filled entirely with the upper phase (the stationary phase).

-

Sample Loading : The crude extract (e.g., 210 mg) is dissolved in a mixture of the upper and lower phases (1:1, v/v) and injected into the column.[6][7]

-

Elution : The lower phase (the mobile phase) is then pumped through the column at a specific flow rate, while the apparatus is rotated at high speed (e.g., 850 rpm).

-

Fraction Collection : The effluent is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

-

Purification : Fractions containing the target compound (this compound) are pooled and concentrated to yield the purified product. The purity is then confirmed by HPLC analysis.

Quantitative Data Summary

The efficiency of the described protocols is summarized in the tables below, providing key quantitative metrics for both the extraction and purification stages.

Table 1: Optimized Microwave-Assisted Extraction (MAE) Conditions[6]

| Parameter | Optimal Value |

|---|---|

| Microwave Power | 800 W |

| Solid-to-Liquid Ratio | 1:15 (g/mL) |

| Irradiation Time | 10 minutes |

| Number of Extractions | 2 |

Table 2: this compound Purification via HSCCC[6][7]

| Parameter | Value |

|---|---|

| Crude Extract Loaded | 210 mg |

| This compound Content in Crude Extract | 2.16% |

| Yield of Purified this compound | 3.9 mg |

| Purity of Final Product | 96.7% |

Biological Activity and Signaling Pathways

Purified this compound exhibits significant biological activities, including antioxidant and neuroprotective properties.

Antioxidant Activity

This compound demonstrates strong free radical scavenging capabilities, specifically against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals.[6] This antioxidant potential is a key aspect of its protective cellular mechanisms.

Neuroprotective Effects

This compound has been shown to protect PC12 cells, a common model for neuronal cells, from neurotoxicity induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a drug used in Parkinson's disease treatment.[8] L-DOPA can induce neuronal cell death through mechanisms involving oxidative stress and the sustained activation of specific signaling pathways.

The key findings of the study on its neuroprotective action are:[8]

-

Cell Viability : this compound (at 1, 5, and 10 µM) significantly inhibits the decrease in cell viability caused by L-DOPA.

-

MAPK Pathway Modulation : It prevents the sustained phosphorylation (activation) of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK1/2) induced by L-DOPA.

-

Apoptosis Inhibition : It blocks the expression of cleaved-caspase-3, a key executioner enzyme in apoptosis (programmed cell death).

-

Antioxidant Enzyme Activity : It restores the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, which is otherwise decreased by L-DOPA.

Conclusion

This compound is a significant flavonoid constituent of Gynostemma pentaphyllum. Modern techniques combining Microwave-Assisted Extraction and High-Speed Counter-Current Chromatography provide an efficient and rapid pathway for its isolation and purification at high purity. The demonstrated neuroprotective activities of this compound, mediated through the modulation of ERK, JNK, and caspase-3 signaling pathways, highlight its potential as a lead compound for further investigation in the context of neurodegenerative diseases. This guide provides foundational protocols and data to support further research and development efforts targeting this promising natural product.

References

- 1. Gynostemma pentaphyllum - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Isolation and identification of flavonoids and organic acids from Gynostemma pentaphyllum Makino] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound from Gynostemma pentaphyllum Protects PC12 Cells from L-DOPA-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ombuoside: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a flavonoid glycoside, has garnered attention for its potential therapeutic properties, including its antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging activities of this compound, drawing from available scientific literature. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the potential applications of this natural compound. While quantitative data on the specific antioxidant capacity of this compound is limited in publicly available literature, this guide summarizes the reported qualitative activities and provides detailed experimental protocols for key antioxidant assays to facilitate further research. Additionally, a plausible signaling pathway for its antioxidant action is proposed based on related compounds.

Data Presentation: Antioxidant and Free Radical Scavenging Activity of this compound

Specific IC50 values for this compound in various antioxidant assays are not extensively reported in the available literature. However, studies have qualitatively described its antioxidant potential. The following tables summarize these findings.

| Assay | Reported Activity of this compound | Reference Compound(s) | Source |

| DPPH Radical Scavenging | Strong scavenging activity | Not specified | [1] |

| Hydroxyl Radical Scavenging | Strong scavenging activity | Not specified | [1] |

| Reactive Oxygen Species (ROS) Scavenging | This compound has been noted to scavenge ROS. | Not specified | [2] |

| Reactive Oxygen Species (ROS) Reduction | Ombuin, the aglycone of this compound, dramatically reduced the release of ROS in lipopolysaccharide (LPS)-stimulated BV-2 microglia. | Not specified | [3] |

Table 1: Summary of Qualitative Antioxidant and Free Radical Scavenging Activity of this compound and its Aglycone, Ombuin.

Experimental Protocols

To facilitate further investigation into the antioxidant properties of this compound, detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are based on standard methods reported in the scientific literature.[4][5][6][7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound sample

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions of the stock solution to various concentrations.

-

Reaction mixture: In a 96-well microplate, add a specific volume of each this compound dilution to the wells. Add the methanolic DPPH solution to each well.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol and a control containing DPPH solution and methanol should also be measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 value determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[5][9]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

This compound sample

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working solution preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions of the stock solution.

-

Reaction mixture: In a 96-well microplate, add a small volume of each this compound dilution to the wells. Add the ABTS•+ working solution to each well.

-

Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 6 minutes).

-

Absorbance measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution with solvent) and A_sample is the absorbance of the sample.

-

IC50 value determination: Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentrations.

Hydroxyl Radical (•OH) Scavenging Assay

This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by their reaction with a probe, leading to a colored or fluorescent product. The scavenging activity of the sample is measured by the reduction in the signal.

Materials:

-

Phosphate buffer

-

FeSO4 or FeCl3

-

EDTA

-

H2O2

-

Deoxyribose (as a probe)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

This compound sample

-

Positive control (e.g., Mannitol)

-

Spectrophotometer

Procedure:

-

Reaction mixture preparation: In a test tube, prepare a reaction mixture containing phosphate buffer, FeSO4-EDTA complex, H2O2, and deoxyribose.

-

Sample addition: Add various concentrations of the this compound sample to the reaction mixture.

-

Initiation of reaction: The reaction is often initiated by the addition of H2O2 or a reducing agent like ascorbic acid.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Stopping the reaction and color development: Add TCA and TBA to the mixture and heat it (e.g., in a boiling water bath) to stop the reaction and develop a pink chromogen from the reaction of TBA with malondialdehyde (a product of deoxyribose degradation by hydroxyl radicals).

-

Absorbance measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

-

Calculation: The percentage of hydroxyl radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the sample.

-

IC50 value determination: Determine the IC50 value from the plot of percentage scavenging versus sample concentration.

Proposed Antioxidant Signaling Pathway

While the direct signaling pathways activated by this compound for its antioxidant effects are not yet fully elucidated, studies on its aglycone, ombuin, and other flavonoids provide insights into a plausible mechanism. Ombuin has been shown to suppress the production of reactive oxygen species (ROS) and inhibit the PI3K-AKT/NF-κB signaling pathway in microglia.[3] Flavonoids, in general, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[10]

The following diagram illustrates a proposed signaling pathway for the antioxidant activity of this compound, integrating these findings.

This proposed pathway suggests that this compound may exert its antioxidant effects through a dual mechanism:

-

Direct Radical Scavenging: this compound may directly neutralize reactive oxygen species.

-

Modulation of Signaling Pathways: By potentially inhibiting the pro-oxidant PI3K/AKT/NF-κB pathway and activating the Nrf2-ARE antioxidant response pathway, this compound could reduce oxidative stress and enhance the endogenous antioxidant defense system.

Conclusion

This compound exhibits promising antioxidant and free radical scavenging properties, as indicated by qualitative in vitro studies. While there is a need for further research to quantify its antioxidant capacity through standardized assays and to fully elucidate its mechanisms of action, the available evidence suggests its potential as a valuable natural compound for applications in health and medicine. The experimental protocols and the proposed signaling pathway provided in this guide are intended to serve as a foundation for future investigations into the therapeutic potential of this compound. Drug development professionals may find this compound and its derivatives to be of interest for conditions associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of natural flavonoids in hydroxyl radical-scavenging effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ombuoside: An In-depth Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a flavonoid glycoside (7,4'-di-O-methylquercetin-3-O-β-rutinoside), has demonstrated a noteworthy spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against various microorganisms, details the experimental methodologies used for its assessment, and explores its potential mechanism of action based on its chemical class. The information is presented to support further research and development of this compound as a potential antimicrobial agent.

Data Presentation: Antimicrobial Spectrum

Initial studies have qualitatively assessed the antimicrobial properties of this compound, revealing a moderate level of activity against a range of pathogenic microbes. The primary method utilized for this assessment has been the agar diffusion method.

Table 1: Qualitative Antimicrobial Activity of this compound

| Test Microorganism | Type | Activity Level |

| Corynebacterium diphtheriae | Gram-positive Bacteria | Moderated |

| Staphylococcus aureus | Gram-positive Bacteria | Moderated |

| Escherichia coli | Gram-negative Bacteria | Moderated |

| Candida albicans | Yeast | Moderated |

Source: Amaro-Luis, J. M., et al. (1997). Isolation, Identification and Antimicrobial Activity of this compound from Stevia triflora.

Experimental Protocols

The antimicrobial activity of this compound has been primarily evaluated using the agar diffusion method. The following is a detailed description of a typical protocol for this method, as well as the broth microdilution method, which is a standard for determining Minimum Inhibitory Concentration (MIC).

Agar Diffusion Method

The agar diffusion method is a qualitative or semi-quantitative assay used to determine the antimicrobial susceptibility of a microorganism.[2][3][4]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. This is typically done by suspending several colonies from a fresh agar plate into a sterile broth and adjusting the turbidity to a 0.5 McFarland standard.[5]

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[5][6]

-

Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound. These discs are then placed onto the surface of the inoculated agar plate.[4][6]

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (typically 37°C for 18-24 hours for bacteria).[2]

-

Observation and Measurement: Following incubation, the plates are examined for zones of inhibition, which are clear areas around the discs where microbial growth has been prevented. The diameter of these zones is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow for Agar Diffusion Assay

Caption: Workflow for determining antimicrobial susceptibility using the agar diffusion method.

Proposed Mechanism of Action for this compound

As specific mechanistic studies on this compound are limited, the following diagram illustrates the proposed antimicrobial mechanisms based on the known activities of flavonoids, the chemical class to which this compound belongs. Flavonoids are known to exert their antimicrobial effects through multiple targets.[7][8][9][10][11][12][13]

Caption: Proposed multi-target antimicrobial mechanism of action for this compound based on flavonoid activity.

Discussion of Antimicrobial Activity and Mechanism

The antimicrobial activity of flavonoids is often linked to their chemical structure, particularly the presence and position of hydroxyl groups.[10][12] The moderate activity of this compound is consistent with the structure-activity relationships observed for other flavonoids. The presence of free hydroxyl groups on the flavonoid skeleton is considered a crucial feature for their antimicrobial efficacy.

The proposed mechanism of action for this compound, as a flavonoid, is likely multifaceted. Flavonoids are known to:

-

Disrupt the Cell Membrane: They can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular components, and ultimately cell death.[9][11]

-

Inhibit Cellular Enzymes: Flavonoids can inhibit essential bacterial enzymes, such as those involved in energy metabolism (e.g., ATP synthase) and cell wall synthesis.[9][11]

-

Inhibit Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[7][8][11]

The ability of flavonoids to target multiple cellular processes simultaneously may contribute to their broad-spectrum activity and potentially reduce the development of bacterial resistance.

Conclusion

This compound exhibits a moderate antimicrobial spectrum of activity against both bacteria and fungi. While further quantitative studies, such as the determination of MIC values, are necessary to fully characterize its potency, the existing data suggests its potential as a lead compound for the development of new antimicrobial agents. Its classification as a flavonoid provides a strong theoretical basis for a multi-targeted mechanism of action, which is a desirable attribute in the face of growing antimicrobial resistance. Future research should focus on elucidating the specific molecular targets of this compound and optimizing its structure to enhance its antimicrobial efficacy.

References

- 1. Isolation, identification and antimicrobial activity of ombu | REDI [redi.cedia.edu.ec]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. woah.org [woah.org]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asm.org [asm.org]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. digital.csic.es [digital.csic.es]

- 10. Antibacterial activities of flavonoids: structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revistas.intec.edu.do [revistas.intec.edu.do]

- 12. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ombuoside (CAS Number: 20188-85-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuoside, a flavonoid glycoside with the CAS number 20188-85-6, has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, summarizing its chemical properties, and exploring its antimicrobial, antioxidant, neuroprotective, and potential anti-inflammatory effects. This document includes detailed experimental protocols for key assays, quantitative data where available, and visualizations of implicated signaling pathways to support further research and drug development efforts.

Chemical Properties

This compound (7,4'-di-O-methylquercetin-3-O-beta-rutinoside) is a flavonoid glycoside that has been isolated from various plant species, including Stevia triflora and Gynostemma pentaphyllum.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20188-85-6 | General |

| Molecular Formula | C₂₉H₃₄O₁₆ | [1] |

| Molecular Weight | 638.57 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

This compound has been reported to exhibit moderate antimicrobial activity against a panel of pathogenic microorganisms.

Quantitative Data:

| Microorganism | Type | Reported Activity |

| Corynebacterium diphtheriae | Gram-positive bacteria | Moderated |

| Staphylococcus aureus | Gram-positive bacteria | Moderated |

| Escherichia coli | Gram-negative bacteria | Moderated |

| Candida albicans | Yeast | Moderated |

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a standard procedure for evaluating the antimicrobial activity of a compound.

-

Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Application of this compound: Sterile paper discs are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and 30°C for 48-72 hours for yeast).

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception. It is believed to exert its antioxidant effects by scavenging free radicals.

Quantitative Data:

Specific IC50 values for purified this compound in DPPH and ABTS radical scavenging assays were not found in the reviewed literature. However, extracts from plants known to contain this compound have demonstrated significant antioxidant activity, suggesting this compound contributes to this effect. Further studies are needed to quantify the specific antioxidant capacity of isolated this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for determining the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Assay Procedure: Different concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Neuroprotective Effects

This compound has shown potential neuroprotective effects, with evidence suggesting its mechanism of action involves the modulation of key signaling pathways implicated in neuronal cell death.

Signaling Pathway: ERK/JNK/Caspase-3 Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, play crucial roles in neuronal survival and apoptosis. Dysregulation of these pathways is often associated with neurodegenerative diseases. Caspase-3 is a key executioner caspase in the apoptotic cascade.

Quantitative Data:

Specific quantitative data on the effect of this compound on the phosphorylation of ERK and JNK, and the cleavage of caspase-3 in neuronal cells is not yet available in the scientific literature. Future research utilizing techniques like Western blotting is needed to quantify these effects.

Experimental Protocol: Western Blot Analysis for Phosphorylated ERK/JNK and Cleaved Caspase-3

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

-

Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured and treated with a neurotoxin (e.g., MPP+) to induce apoptosis, with or without pre-treatment with various concentrations of this compound.

-

Protein Extraction: The cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK and JNK, and the cleaved form of caspase-3. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels, and the level of cleaved caspase-3 is normalized to the loading control.

Signaling Pathway Visualization:

Caption: Proposed neuroprotective signaling pathway of this compound.

Potential Anti-inflammatory Activity

Given that many flavonoids possess anti-inflammatory properties, it is plausible that this compound may also exhibit such activity. A key mechanism of anti-inflammatory action for flavonoids is the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Quantitative Data:

Specific IC50 values for the inhibition of NO production, TNF-α, and IL-6 release by this compound are not currently available in the scientific literature. This represents a key area for future investigation.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Calculation and IC50 Determination: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Experimental Workflow Visualization:

Caption: Workflow for in vitro anti-inflammatory assays.

Isolation and Purification

This compound can be isolated from plant sources using various chromatographic techniques.

Experimental Protocol: Isolation from Gynostemma pentaphyllum

A rapid and efficient method for the separation and purification of this compound from Gynostemma pentaphyllum involves microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC).

-

Microwave-Assisted Extraction: The dried and powdered plant material is subjected to microwave-assisted extraction using an optimized solvent system (e.g., ethanol-water mixtures) and conditions (microwave power, irradiation time, solid-to-liquid ratio).

-

Crude Extract Preparation: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

High-Speed Counter-Current Chromatography (HSCCC): The crude extract is then subjected to HSCCC for purification. A suitable two-phase solvent system (e.g., n-hexane:ethyl acetate:ethanol:water) is selected based on the partition coefficient of this compound.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.

-

Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as UV, FT-IR, ESI-MS, ¹H NMR, and ¹³C NMR.

Conclusion and Future Directions

This compound is a promising flavonoid with a range of biological activities that warrant further investigation. While its antimicrobial, antioxidant, and neuroprotective properties have been qualitatively described, there is a clear need for more quantitative studies to determine its potency (e.g., MIC and IC50 values). Future research should focus on elucidating the precise molecular mechanisms underlying its effects, particularly in the context of neuroprotection and inflammation. In vivo studies are also essential to evaluate its efficacy, safety, and pharmacokinetic profile, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Solubility and Stability of Ombuoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of ombuoside. It includes structured data tables, detailed experimental protocols, and visualizations of relevant workflows and biological pathways to support research and development activities.

Data Presentation

Solubility Data

This compound, a flavonoid glycoside, exhibits solubility in a range of organic solvents.[1][2] As a glycoside, its solubility in aqueous solutions is generally higher than its aglycone counterpart, ombuin.[2] The polarity of the solvent plays a significant role in the solubility of flavonoid glycosides.[3] Polar flavonoids are more soluble in alcohols and aqueous-alcohol mixtures, while less polar flavonoids dissolve better in solvents like chloroform and ethyl acetate.[2][3]

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (78.30 mM) | 25°C, requires sonication | [1][4] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Acetone | Soluble | [2] |

Stability Profile

Currently, there is a lack of specific published stability data for this compound. However, as a flavonoid glycoside, its stability is susceptible to various environmental factors such as pH, temperature, and light. To ensure the integrity of this compound in research and pharmaceutical formulations, it is crucial to conduct forced degradation studies. These studies help in identifying potential degradation products and establishing the degradation pathways.[5][6]

Forced degradation is typically performed under more severe conditions than accelerated stability testing to generate degradation products in a shorter timeframe.[7] The goal is to achieve a target degradation of approximately 10-20%.[6]

Table 3: Recommended Conditions for Forced Degradation Studies of Flavonoid Glycosides

| Stress Condition | Typical Parameters | Potential Degradation Pathway |